molecular formula C8H12N2O2 B2566198 ethyl 3-(1H-pyrazol-1-yl)propanoate CAS No. 853270-73-2

ethyl 3-(1H-pyrazol-1-yl)propanoate

Cat. No.: B2566198
CAS No.: 853270-73-2
M. Wt: 168.196
InChI Key: CWWSOMWSAZWPOM-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(1H-pyrazol-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions include pyrazole carboxylic acids, alcohol derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

Ethyl 3-(1H-pyrazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(1H-pyrazol-1-yl)propanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1-methyl-1H-pyrazol-3-yl)propanoate
  • 3-(1H-pyrazol-1-yl)propanoic acid
  • 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole

Uniqueness

Ethyl 3-(1H-pyrazol-1-yl)propanoate is unique due to its specific ester functional group, which allows for a wide range of chemical modifications.

Properties

IUPAC Name

ethyl 3-pyrazol-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-7-10-6-3-5-9-10/h3,5-6H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWSOMWSAZWPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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